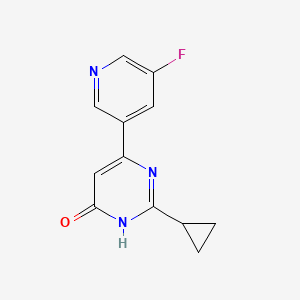

2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol

Übersicht

Beschreibung

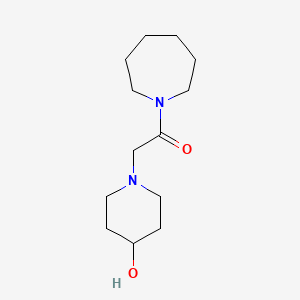

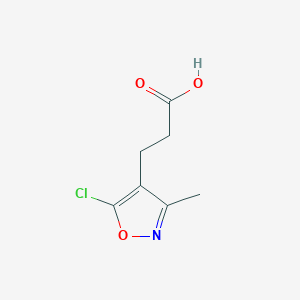

“2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol” is a chemical compound with the molecular formula C12H10FN3O and a molecular weight of 231.23 g/mol. It is a pyrimidinamine derivative, which are considered promising agricultural compounds due to their outstanding activity and unique mode of action .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, like “this compound”, involves using a template such as pyrimidifen according to the bioisosterism . The optimal structure of the pyridine group was found to be 5-CF3, and the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role, with the S configuration resulting in the best fungicidal activity .Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol and its related compounds play a significant role in medicinal chemistry, particularly in the synthesis of pharmaceutical agents. For instance, a study details the process development of Voriconazole, a broad-spectrum triazole antifungal agent, highlighting the importance of pyrimidine derivatives in drug synthesis. The research emphasizes the diastereocontrol achieved by varying the pyrimidine substitution pattern, which is crucial for the therapeutic efficacy of such drugs (Butters et al., 2001).

Another example involves the efficient synthesis of a core ring system for a new class of antibacterial agents, demonstrating the utility of cyclopropyl and fluoro-substituted pyrimidines in developing potent antibiotics (Rosen, German, & Kerns, 2009).

Pharmacology and Drug Design

In the field of pharmacology and drug design, pyrimidine derivatives such as this compound are explored for their therapeutic potential. A study on phosphodiesterase 1 (PDE1) inhibitors identified a clinical candidate for treating cognitive deficits associated with neuropsychiatric diseases, underscoring the role of pyrimidine-based compounds in central nervous system disorders (Li et al., 2016).

Material Science and Chemistry

In material science, pyrimidine derivatives find applications in the development of phosphorescent materials. Research on blue-emitting heteroleptic Ir(III) phosphors incorporating pyrimidine cyclometalates has implications for organic light-emitting diodes (OLEDs), demonstrating the versatility of pyrimidine compounds beyond pharmaceutical applications (Duan et al., 2015).

Organic Synthesis and Chemical Reactions

Pyrimidine derivatives are also pivotal in organic synthesis, where they serve as intermediates for various chemical reactions. Studies on the synthesis and reactions of pyrimidine compounds elucidate their role in creating complex molecular structures, highlighting the importance of such derivatives in expanding the repertoire of organic synthesis (Miyamoto et al., 1987).

Wirkmechanismus

Target of Action

It is suggested that the compound may have fungicidal activity , indicating potential targets within fungal organisms.

Mode of Action

The spatial configuration of the carbon atoms connected to the compound plays an important role in its fungicidal activity . When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .

Biochemical Pathways

Given its potential fungicidal activity, it may interfere with essential biochemical pathways in fungi .

Result of Action

Given its potential fungicidal activity, it may result in the inhibition of fungal growth or viability .

Eigenschaften

IUPAC Name |

2-cyclopropyl-4-(5-fluoropyridin-3-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c13-9-3-8(5-14-6-9)10-4-11(17)16-12(15-10)7-1-2-7/h3-7H,1-2H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBELDNNKHKZCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)C3=CC(=CN=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B1486703.png)

![[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1486717.png)

![1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid](/img/structure/B1486718.png)

![3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1486719.png)

![2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1486722.png)